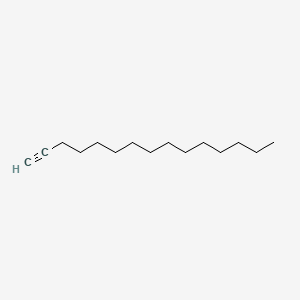

1-Pentadecyne

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONJGKADZJEXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061097 | |

| Record name | 1-Pentadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-13-9 | |

| Record name | 1-Pentadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentadecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Pentadecyne: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecyne is a long-chain terminal alkyne with the chemical formula C₁₅H₂₈. This class of molecules, characterized by a carbon-carbon triple bond at the end of the alkyl chain, serves as a versatile building block in organic synthesis. The presence of the terminal alkyne functional group allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its reactivity and stability. While the direct biological activities of this compound are not extensively documented, we will touch upon the known activities of related long-chain hydrocarbons to suggest potential areas of investigation.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈ | [1][2] |

| Molecular Weight | 208.38 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 0.794 g/mL at 20 °C | [2] |

| Boiling Point | 130 °C at 10 mmHg | [3] |

| Melting Point | 10 °C | [3] |

| Refractive Index (n20/D) | 1.442 | [2] |

| Flash Point | >90 °C | [3] |

| Water Solubility | Not miscible | [4] |

Identification and Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 765-13-9 | [1][2] |

| IUPAC Name | Pentadec-1-yne | [1] |

| InChI | InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3 | [1][2] |

| InChIKey | DONJGKADZJEXRJ-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCCCCCCCCC#C | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on general methods for long-chain terminal alkynes and can be adapted as needed.

Synthesis of this compound via Alkylation of Acetylene (B1199291)

A common and effective method for the synthesis of long-chain terminal alkynes is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile in a reaction with a long-chain alkyl halide.

Materials:

-

1-Bromotridecane (B143060) (C₁₃H₂₇Br)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

Set up a three-necked flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a dropping funnel. Ensure the apparatus is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, dissolve sodium amide in liquid ammonia at approximately -33 °C.

-

Slowly add a solution of 1-bromotridecane in anhydrous diethyl ether to the sodium amide solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir for several hours while maintaining the temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate. Add water to dissolve the remaining salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

Purification of this compound

The crude product from the synthesis can be purified by vacuum distillation.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus

-

Heating mantle

-

Cold trap

Procedure:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is dry.

-

Transfer the crude this compound to the distillation flask.

-

Begin heating the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point for this compound (approximately 130 °C at 10 mmHg).

-

Use a cold trap to protect the vacuum pump from any volatile impurities.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at 10 °C/min.

-

Final hold: 280 °C for 5 minutes.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A concentration of approximately 100 µg/mL is a good starting point.

-

Inject 1 µL of the sample into the GC-MS system.

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for identification if a standard is available.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 208, along with a characteristic fragmentation pattern for a long-chain alkyne.

Reactivity and Stability

This compound, as a terminal alkyne, exhibits reactivity characteristic of this functional group. The acidic proton on the sp-hybridized carbon can be removed by a strong base to form a powerful nucleophile, the acetylide anion. This anion can participate in various carbon-carbon bond-forming reactions. The triple bond itself can undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

For storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases. With a high flash point, it is not considered highly flammable.

Biological Activity and Drug Development Potential

Currently, there is a limited body of research specifically detailing the biological activities of this compound. However, related long-chain hydrocarbons have been investigated for their biological effects. For instance, the corresponding alkene, 1-pentadecene, has been reported to have insecticidal and repellent properties.[5] The saturated alkane, pentadecane, has shown antimicrobial activity against Leishmania infantum. Furthermore, the C15 saturated fatty acid, pentadecanoic acid, has been the subject of studies related to metabolic health.

These findings suggest that long-chain hydrocarbons can exhibit biological activity, and this compound could be a candidate for screening in various biological assays, including antimicrobial, anticancer, and anti-inflammatory studies. Its ability to be chemically modified via the terminal alkyne group also makes it an interesting scaffold for the development of new therapeutic agents.

Visualizations

Synthesis and Characterization Workflow for this compound

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway for Investigation

Given the antimicrobial activity of related long-chain hydrocarbons, a hypothetical signaling pathway that could be investigated for this compound's potential effects on a microbial cell is presented below. This is a speculative model to guide future research.

Caption: Hypothetical mechanism of antimicrobial action for this compound.

References

Spectroscopic Profile of 1-Pentadecyne: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-pentadecyne (C₁₅H₂₈), a terminal alkyne of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.18 | Triplet (t) | 2H | H-3 |

| ~1.94 | Triplet (t) | 1H | H-1 |

| ~1.52 | Quintet | 2H | H-4 |

| ~1.27 | Broad Singlet | 20H | H-5 to H-14 |

| ~0.88 | Triplet (t) | 3H | H-15 |

Note: Data is referenced to a standard solvent signal.

¹³C NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental ¹³C NMR data in public databases, the following chemical shifts are predicted based on established NMR prediction algorithms. These values serve as a reliable estimation for structural verification.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~84.0 | C-2 |

| ~68.0 | C-1 |

| ~31.9 | C-13 |

| ~29.7 | Methylene Chain |

| ~29.6 | Methylene Chain |

| ~29.5 | Methylene Chain |

| ~29.4 | Methylene Chain |

| ~29.2 | Methylene Chain |

| ~29.0 | Methylene Chain |

| ~28.8 | Methylene Chain |

| ~28.4 | C-4 |

| ~22.7 | C-14 |

| ~18.3 | C-3 |

| ~14.1 | C-15 |

Note: Predicted values can vary slightly based on the algorithm and solvent used for prediction.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorptions for a terminal alkyne.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H Stretch |

| ~2925 | Strong | C-H Stretch (sp³) |

| ~2855 | Strong | C-H Stretch (sp³) |

| ~2120 | Weak | C≡C Stretch |

| ~1465 | Medium | C-H Bend (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions.

Table 4: Major Mass Spectrometry Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 208 | ~5 | [M]⁺ (Molecular Ion) |

| 179 | ~10 | [M-C₂H₅]⁺ |

| 165 | ~15 | [M-C₃H₇]⁺ |

| 151 | ~20 | [M-C₄H₉]⁺ |

| 137 | ~30 | [M-C₅H₁₁]⁺ |

| 123 | ~45 | [M-C₆H₁₃]⁺ |

| 109 | ~60 | [M-C₇H₁₅]⁺ |

| 95 | ~80 | [M-C₈H₁₇]⁺ |

| 81 | ~95 | [M-C₉H₁₉]⁺ |

| 67 | ~100 | [M-C₁₀H₂₁]⁺ (Base Peak) |

| 55 | ~75 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) inlet for separation and purification.[1]

-

Ionization Method: Electron Ionization (EI) is commonly used for long-chain hydrocarbons.[2]

-

Ionization Energy: Standard 70 eV.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: Scan a mass range appropriate for the molecular weight of this compound and its expected fragments (e.g., m/z 35-300).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to ensure good separation and peak shape (e.g., initial temperature of 50°C, ramp to 250°C).

-

Data Processing:

-

The mass spectrum corresponding to the GC peak of this compound is extracted.

-

Identify the molecular ion peak and major fragment ions.

-

The fragmentation pattern can be compared to spectral libraries for confirmation.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

References

An In-depth Technical Guide to 1-Pentadecyne (CAS 765-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Pentadecyne (CAS 765-13-9), a summary of its suppliers, and a detailed experimental protocol for a representative synthetic application.

Core Properties of this compound

This compound is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of the carbon chain.[1] Its long alkyl chain imparts a hydrophobic nature, making it soluble in organic solvents but not in water.[1] This property is of interest in the synthesis of molecules designed to interact with lipid membranes or other nonpolar environments. The terminal alkyne functional group is highly versatile and can participate in a variety of chemical transformations, making this compound a useful building block in organic synthesis and pharmaceutical research.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 765-13-9 | [3][4] |

| IUPAC Name | Pentadec-1-yne | [4][5] |

| Synonyms | n-Tridecylacetylene, Pentadec-1-yne | [1][3] |

| Molecular Formula | C₁₅H₂₈ | [1][3] |

| Molecular Weight | 208.38 g/mol | [3][6] |

| Melting Point | 10 °C | [4][7][8] |

| Boiling Point | 130 °C at 10 mmHg | [4][8] |

| Density | 0.794 g/mL at 20 °C | [6][9] |

| Refractive Index | n20/D 1.442 | [6][9] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][2] |

| Flash Point | > 90 °C | [2][10] |

Suppliers of this compound

This compound is commercially available from a number of chemical suppliers. The following table lists some of the major suppliers and their respective product details.

| Supplier | Product Number/Reference | Purity | Available Quantities |

| Sigma-Aldrich | 76575 | ≥97.0% | Contact for details |

| TCI (Tokyo Chemical Industry) | P0356 | >95.0% (GC) | 5 mL |

| Alfa Chemistry | ACM765139 | Not specified | Contact for details |

| CymitQuimica | Multiple | >95.0% (GC) and others | 1 mL, 5 mL, 25 mL, 5g |

| Santa Cruz Biotechnology | sc-268043 | Not specified | Contact for details |

| BLD Pharm | BD138384 | Not specified | Contact for details |

| GFS Chemicals | 3263 | 98% | 5 G |

| ChemicalBook | CB3214464 | >95.0%(GC), 97%, 98% | 5mL, 5G, 25g |

Experimental Protocol: Synthesis of 1-Pentadecene from this compound

The terminal alkyne of this compound can be selectively reduced to the corresponding alkene, 1-Pentadecene. This transformation is a common step in organic synthesis to introduce a double bond with specific stereochemistry. Below is a detailed methodology for the synthesis of 1-Pentadecene from this compound.

Materials:

-

This compound (CAS 765-13-9)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Formic acid

-

1,4-Dioxane (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous 1,4-dioxane.

-

Catalyst Addition: To this solution, add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

-

Initial Stirring: Stir the reaction mixture at room temperature (approximately 20 °C) for 15 minutes.

-

Addition of Reducing Agent: Add formic acid to the reaction mixture.

-

Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or hexanes.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield pure 1-Pentadecene.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of 1-Pentadecene from this compound.

References

- 1. This compound | 765-13-9 [chemicalbook.com]

- 2. Small-molecule synergist of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 1-Pentadecene | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-PENTADECENE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-pentadecene, 13360-61-7 [thegoodscentscompany.com]

GHS hazard and safety information for 1-Pentadecyne

An In-depth Technical Guide to the GHS Hazard and Safety Information for 1-Pentadecyne

This guide provides comprehensive hazard and safety information for this compound (CAS No: 765-13-9), compiled for researchers, scientists, and professionals in drug development. The following sections detail the Globally Harmonized System (GHS) classification, physicochemical properties, toxicological data, and essential safety protocols.

GHS Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause significant health hazards upon exposure. The aggregated GHS information, based on notifications to the ECHA C&L Inventory, indicates several potential hazards.[1] It is important to note that the toxicological properties have not been fully investigated.[2]

GHS Pictograms:

GHS07

GHS08

The following table summarizes the GHS hazard and precautionary statements for this compound.

| Category | Code | Statement | Citations |

| Hazard Statements | H227 | Combustible liquid. | [3][4] |

| H304 | May be fatal if swallowed and enters airways. | [1] | |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] | |

| P301 + P316 | IF SWALLOWED: Get emergency medical help immediately. | [1] | |

| P331 | Do NOT induce vomiting. | [1] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | [2][4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][4] |

Physicochemical and Toxicological Data

Quantitative Physicochemical Properties

The table below lists the key physical and chemical properties of this compound.

| Property | Value | Citations |

| CAS Number | 765-13-9 | [1][2] |

| Molecular Formula | C₁₅H₂₈ | [1] |

| Molecular Weight | 208.38 g/mol | [1][5] |

| Appearance | Colorless Liquid | [4] |

| Density | 0.794 g/mL at 20 °C | [3][5] |

| Flash Point | > 90 °C / > 194 °F | [2] |

| Refractive Index | n20/D 1.442 | [5] |

| Water Solubility | Not miscible | [3] |

Toxicological Data Summary

Comprehensive toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[2]

| Toxicological Endpoint | Data | Citations |

| Acute Toxicity | No data available. | [2] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |

| Respiratory Sensitization | No information available. | [2] |

| Skin Sensitization | No information available. | [2] |

| Carcinogenicity | Not listed as a carcinogen by any agency. | [2] |

Experimental and Safety Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and protective clothing.[2][5] Ensure the work area is well-ventilated to avoid inhalation of vapors.[2] Avoid all contact with skin, eyes, and clothing.[2] Keep the substance away from heat, sparks, open flames, and other sources of ignition.[2][4]

-

Storage: Store in a cool, dry, and well-ventilated area.[2][4] Keep containers tightly closed when not in use.[2]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

-

Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If symptoms occur, seek medical attention.[2]

-

Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention.[2]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2] Water mist can be used to cool closed containers.[2]

-

Specific Hazards: The material is combustible and containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment as required.[2]

-

Containment: For spills, sweep up and shovel the material into suitable containers for disposal.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the GHS hazard relationships and a standard safe handling workflow for this compound.

Caption: GHS Hazard Profile for this compound.

References

Navigating the Landscape of 1-Pentadecyne: A Technical Guide to Commercial Availability and Purity

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Assessment of 1-Pentadecyne.

This technical guide provides an in-depth analysis of the commercial availability and purity of this compound (CAS No. 765-13-9), a long-chain terminal alkyne increasingly utilized in pharmaceutical research and development. This document serves as a critical resource for scientists and procurement specialists, offering a consolidated overview of suppliers, typical purity grades, and key physical and chemical properties. Furthermore, it outlines a representative synthetic protocol and discusses analytical methodologies for purity assessment, ensuring researchers can confidently source and utilize this vital chemical building block.

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, catering to a range of research and development needs, from small-scale laboratory synthesis to larger, pre-clinical studies. The compound is typically offered in purity grades of 97% or higher.

For ease of comparison, the following table summarizes the offerings from several prominent chemical suppliers. Pricing is subject to change and should be verified with the respective suppliers.

| Supplier | Product Name/Grade | Purity | Package Size(s) |

| Sigma-Aldrich | This compound | ≥97.0% | Contact for sizing |

| GFS Chemicals | This compound, 98% | ≥97.50% (GC-FID)[1] | 5 g, 25 g[1][2] |

| Thermo Scientific Alfa Aesar | This compound, 98% | 98% | 2 g[3] |

| Cenmed | 1 Pentadecyne 98% | 98% | 25 g[4] |

| AK Scientific | Not Specified | Not Specified | 5 mL[5] |

| TCI Chemical | P0356 | Not Specified | 5 mL[5] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental work. The data presented below is a compilation from various supplier technical data sheets.

| Property | Value |

| CAS Number | 765-13-9 |

| Molecular Formula | C₁₅H₂₈ |

| Molecular Weight | 208.38 g/mol [6] |

| Appearance | Liquid[6] |

| Density | 0.794 g/mL at 20 °C[6] |

| Refractive Index (n20/D) | 1.442[6] |

| Solubility | Not miscible in water. |

Synthesis and Purification: An Experimental Protocol

While various synthetic routes to terminal alkynes exist, a common and reliable method for the preparation of this compound is the alkylation of sodium acetylide with a suitable long-chain alkyl halide, such as 1-bromotridecane (B143060), in liquid ammonia (B1221849). This Sₙ2 reaction provides a straightforward approach to constructing the C₁₅ carbon skeleton.

Synthesis of this compound via Alkylation of Sodium Acetylide

This protocol is a representative procedure adapted from established methods for the synthesis of terminal alkynes.

Materials:

-

Liquid ammonia

-

Sodium metal

-

Acetylene (B1199291) gas (purified)

-

1-Bromotridecane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Hydrated ferric nitrate (B79036) (catalyst)

Procedure:

-

Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense approximately 500 mL of liquid ammonia. Add a small crystal of hydrated ferric nitrate as a catalyst. Cautiously add small pieces of sodium metal (1.1 equivalents) to the vigorously stirred liquid ammonia. The initial deep blue color of the solvated electrons will fade as the sodium is converted to sodium amide, resulting in a gray suspension.

-

Formation of Sodium Acetylide: Bubble purified acetylene gas through the sodium amide suspension. The reaction is complete when the gray suspension turns to a black or dark gray color, indicating the formation of sodium acetylide.

-

Alkylation: To the freshly prepared sodium acetylide suspension, slowly add a solution of 1-bromotridecane (1.0 equivalent) in anhydrous diethyl ether via a dropping funnel. The reaction mixture is stirred for several hours to ensure complete reaction.

-

Workup: After the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide. Allow the liquid ammonia to evaporate.

-

Extraction and Isolation: To the remaining residue, add water and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Synthetic workflow for this compound.

Purity Assessment and Common Impurities

The purity of commercially available this compound is typically determined by Gas Chromatography with Flame Ionization Detection (GC-FID). For more detailed analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Potential Impurities:

Based on the common synthetic route described above, potential impurities in commercially available this compound may include:

-

Residual Starting Materials: Unreacted 1-bromotridecane.

-

Solvents: Residual solvents from the synthesis and purification process, such as diethyl ether.

-

Byproducts of Elimination: Small amounts of 1,2-pentadecadiene (allene) or 2-pentyne (B165424) may be formed through rearrangement or elimination side reactions, particularly if the reaction conditions are not carefully controlled.

-

Over-alkylation Products: Reaction of the product with another equivalent of sodium acetylide followed by alkylation could lead to longer-chain diynes, although this is generally less common.

A robust analytical workflow for the quality control of this compound is crucial for ensuring the reliability and reproducibility of experimental results in research and drug development.

Caption: Analytical workflow for purity assessment.

This technical guide provides a foundational understanding of the commercial landscape and quality considerations for this compound. Researchers and drug development professionals are encouraged to consult the safety data sheets (SDS) and certificates of analysis (CoA) from their chosen supplier for the most accurate and up-to-date information.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]

- 4. US2200941A - Process for producing sodium acetylide - Google Patents [patents.google.com]

- 5. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]

- 6. US2777884A - Process for producing sodium acetylide and improved sodium acetylide product - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 1-Pentadecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The reaction's utility is underscored by its operational simplicity and tolerance of a wide array of functional groups. This document provides a detailed protocol for the Sonogashira coupling of 1-pentadecyne, a long-chain terminal alkyne, with various aryl halides, offering a versatile tool for the synthesis of complex lipophilic molecules relevant to drug development and material science.

Reaction Principle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium(II) complex subsequently undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97.0% | e.g., Sigma-Aldrich | Store under inert atmosphere. |

| Aryl Halide (e.g., Iodobenzene, 4-Iodoanisole, 4-Bromotoluene) | Reagent Grade | Various | Ensure high purity. |

| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | Catalyst Grade | Various | Handle in a fume hood. |

| Copper(I) Iodide (CuI) | ≥98% | Various | Protect from light and moisture. |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Various | Store over molecular sieves. |

| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous | Various | Use freshly distilled or from a solvent purification system. |

| Celite® | --- | Various | For filtration. |

| Ethyl Acetate (B1210297) | ACS Grade | Various | For extraction and chromatography. |

| Hexanes | ACS Grade | Various | For chromatography. |

| Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) | --- | --- | For workup. |

| Brine (Saturated Aqueous Sodium Chloride) | --- | --- | For workup. |

| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | --- | Various | For drying organic layers. |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₅H₂₈ |

| Molecular Weight | 208.38 g/mol |

| Appearance | Liquid |

| Density | 0.794 g/mL at 20 °C |

| Boiling Point | 268-269 °C |

| Refractive Index | n20/D 1.442 |

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide. Modifications for aryl bromides may include higher reaction temperatures and longer reaction times.

Reaction Setup:

-

To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen or argon inlet, add the aryl iodide (1.0 mmol, 1.0 equiv.).

-

Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

-

Under a positive flow of inert gas, add anhydrous solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

-

Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred reaction mixture via syringe.

Reaction Execution:

-

Stir the reaction mixture at room temperature. For less reactive aryl halides (e.g., bromides), the reaction may require heating to 50-70 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues and precipitated salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the copper salts and the amine base.

-

Wash the organic layer with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Data Presentation: Exemplary Sonogashira Couplings with Long-Chain Alkynes

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of long-chain terminal alkynes with various aryl halides.

| Entry | Alkyne | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Dodecyne | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | 4 | TEA | THF | RT | 3 | 95 |

| 2 | 1-Dodecyne | 4-Bromotoluene | Pd(PPh₃)₄ (3) | 5 | DIPEA | DMF | 60 | 12 | 88 |

| 3 | 1-Tetradecyne | Iodobenzene | PdCl₂(PPh₃)₂ (1.5) | 3 | TEA | THF | RT | 4 | 92 |

| 4 | 1-Hexyne | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | TEA | DMF | 70 | 6 | 90 |

| 5 | 1-Dodecyne | 1-Iodo-4-cyanobenzene | PdCl₂(PPh₃)₂ (2) | 4 | TEA | THF | RT | 2.5 | 96 |

| 6 | This compound | 4-Iodobenzonitrile | Pd(PPh₃)₄ (2.5) | 5 | DIPEA | DMF | 50 | 5 | 91 |

| 7 | This compound | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | 6 | Cs₂CO₃ | Toluene | 80 | 18 | 85 |

Note: The data in this table is compiled from literature sources for structurally similar long-chain alkynes and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Mandatory Visualizations

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Deprotonation of 1-Pentadecyne to Form a Lithium Acetylide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deprotonation of terminal alkynes to form lithium acetylides is a fundamental and widely utilized transformation in organic synthesis. This reaction generates a potent carbon-centered nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, making it a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and a comprehensive protocol for the deprotonation of the long-chain terminal alkyne, 1-pentadecyne, using n-butyllithium (n-BuLi) to yield lithium 1-pentadecynide. The resulting organolithium reagent is a valuable intermediate for the introduction of a 15-carbon chain in the synthesis of elaborate organic frameworks.

Reaction Principle

The reaction proceeds via an acid-base mechanism where the strong base, n-butyllithium, abstracts the weakly acidic terminal proton of this compound (pKa ≈ 25). The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to mitigate side reactions. The formation of the lithium acetylide is generally rapid and proceeds in high yield.

Chemical Equation:

CH₃(CH₂)₁₂C≡CH + n-BuLi → CH₃(CH₂)₁₂C≡CLi + BuH

Quantitative Data Summary

While specific quantitative data for the deprotonation of this compound is not extensively reported, the following table summarizes typical reaction parameters and expected outcomes based on the deprotonation of similar long-chain terminal alkynes. The formation of the lithium acetylide is generally considered to be quantitative. The subsequent reaction of the acetylide is where yields are more commonly reported.

| Parameter | Value/Range | Notes |

| Reactant | This compound | --- |

| Reagent | n-Butyllithium (n-BuLi) | Typically 1.05 - 1.2 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |

| Temperature | -78 °C to 0 °C | Initial deprotonation is often performed at -78 °C. |

| Reaction Time | 30 - 60 minutes | For the deprotonation step. |

| Expected Yield | > 95% (quantitative formation) | The yield of the subsequent reaction depends on the electrophile used. |

Experimental Workflow

The following diagram illustrates the general workflow for the deprotonation of this compound.

Caption: Workflow for the formation of lithium 1-pentadecynide.

Detailed Experimental Protocol

This protocol details the procedure for the deprotonation of this compound on a 10 mmol scale.

5.1. Materials and Reagents

-

This compound (C₁₅H₂₈, MW: 208.38 g/mol )

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice and acetone (B3395972) for cooling bath

-

Inert gas (Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

5.2. Equipment

-

Three-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Schlenk line or glovebox for inert atmosphere operations

5.3. Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon).

-

Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Have an appropriate fire extinguisher (Class D for metal fires) and a container of sand readily available.

-

Quench any residual n-BuLi and the reaction mixture carefully.

5.4. Step-by-Step Procedure

-

Reaction Setup:

-

Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

Fit the flask with a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

-

Maintain a positive flow of inert gas throughout the experiment.

-

-

Addition of Reactants:

-

Via syringe, add this compound (2.08 g, 10.0 mmol) to the flask.

-

Add anhydrous THF (40 mL) to the flask to dissolve the this compound.

-

-

Deprotonation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

While stirring, slowly add n-butyllithium (e.g., 6.6 mL of a 1.6 M solution in hexanes, 10.5 mmol, 1.05 equiv) dropwise via syringe over a period of 15-20 minutes. Ensure the internal temperature does not rise significantly during the addition.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure complete formation of the lithium acetylide. The solution is typically colorless to pale yellow.

-

-

Use of Lithium 1-Pentadecynide:

-

The resulting solution of lithium 1-pentadecynide is now ready for subsequent reaction with a suitable electrophile. The electrophile should be added slowly at low temperature.

-

-

Reaction Quench (if not used in a subsequent step):

-

To safely quench the reaction, slowly add a saturated aqueous solution of ammonium chloride at -78 °C.

-

Allow the mixture to warm to room temperature.

-

-

Work-up (if applicable after quenching):

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Logical Relationship of Reagents and Conditions

The following diagram outlines the logical relationship between the key components and conditions of the reaction.

Caption: Interrelationship of components in the deprotonation of this compound.

1-Pentadecyne: A Versatile Building Block in Organic Synthesis

Introduction

1-Pentadecyne is a terminal alkyne with a 15-carbon chain, making it a valuable and versatile building block in organic synthesis. Its terminal triple bond provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. The long alkyl chain imparts significant lipophilicity, a desirable characteristic in the synthesis of bioactive molecules and materials with specific physical properties. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The synthetic utility of this compound is primarily centered around three main classes of reactions: Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry"), and deprotonation followed by alkylation. These reactions allow for the facile introduction of the pentadecynyl moiety into a wide range of organic molecules.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[1] this compound readily participates in Sonogashira couplings, allowing for the synthesis of substituted alkynes with applications in materials science and as intermediates in the synthesis of natural products and pharmaceuticals.

Reaction Scheme:

A general workflow for a Sonogashira coupling reaction is depicted below:

Caption: General workflow for Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of this compound

| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | ~85-95 |

| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 16 | ~70-85 |

| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 60 | 10 | ~90 |

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous triethylamine (B128534) (2.0 mL) and anhydrous THF (8.0 mL).

-

Add this compound (1.2 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. The premier example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.[2][3][4][5] this compound is an excellent substrate for CuAAC reactions, enabling its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent tags.[2][4][5]

Reaction Scheme:

The general mechanism for the CuAAC reaction is outlined below:

Caption: Simplified catalytic cycle of CuAAC reaction.

Quantitative Data for CuAAC Reactions of this compound

| Azide | Copper Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl (B1604629) Azide | CuSO₄·5H₂O / Na Ascorbate (B8700270) | THPTA | t-BuOH/H₂O | RT | 1 | >95 |

| 1-Azidoadamantane | CuI | None | CH₂Cl₂ | RT | 4 | ~90 |

| 3'-Azido-3'-deoxythymidine (AZT) | CuSO₄·5H₂O / Na Ascorbate | TBTA | DMSO/H₂O | RT | 2 | >95 |

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

-

In a vial, dissolve benzyl azide (1.0 mmol) and this compound (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (0.1 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the mixture of the azide and alkyne, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature for 1 hour. The reaction mixture will typically turn heterogeneous as the product precipitates.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure 1-benzyl-4-tridecyl-1H-1,2,3-triazole.

Deprotonation and Alkylation

The terminal proton of this compound is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a pentadecynylide anion. This nucleophilic anion can then react with various electrophiles, most commonly primary alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond, thus extending the carbon chain.

Reaction Scheme:

The logical flow of the deprotonation and alkylation sequence is as follows:

Caption: Workflow for the alkylation of this compound.

Quantitative Data for Alkylation of this compound

| Base | Electrophile (Alkyl Halide) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| n-BuLi | 1-Bromobutane (B133212) | THF | -78 to RT | 4 | ~80-90 |

| NaNH₂ | Methyl Iodide | Liquid NH₃ | -33 | 2 | ~85-95 |

| n-BuLi | 1-Iodohexane | THF/HMPA | -78 to RT | 6 | ~75-85 |

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Alkylation of this compound with 1-Bromobutane

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

-

Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the n-BuLi solution. Stir for 1 hour at -78 °C.

-

Add 1-bromobutane (1.2 mmol) dropwise to the solution of the lithium pentadecynylide.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired internal alkyne.

Conclusion

This compound is a highly valuable building block in organic synthesis, offering a straightforward means to introduce a long, lipophilic alkyl-alkynyl fragment into a variety of molecular scaffolds. The reliability and versatility of the Sonogashira coupling, CuAAC, and alkylation reactions make this compound a key intermediate for researchers in drug discovery, materials science, and natural product synthesis. The protocols provided herein serve as a guide for the practical application of this important synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Surface Functionalization with 1-Pentadecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a critical process in materials science, enabling the modification of a substrate's surface properties to suit specific applications. In the realms of biotechnology and drug development, the ability to introduce specific chemical functionalities onto materials such as nanoparticles, biosensors, and implantable devices is paramount. 1-Pentadecyne, a long-chain terminal alkyne, is a valuable molecule for such applications. Its terminal alkyne group serves as a versatile handle for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands, and imaging probes.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in creating functionalized surfaces. The focus is on the formation of self-assembled monolayers (SAMs) and their subsequent modification via click chemistry, with a view towards applications in drug delivery and biosensing.

Core Concepts: Self-Assembled Monolayers and Click Chemistry

The functionalization process typically involves two key stages:

-

Formation of a this compound Self-Assembled Monolayer (SAM): this compound, or a derivative thereof, can form a highly ordered, single-molecule-thick layer on a suitable substrate. This is often achieved by chemisorption of a suitable anchor group (e.g., thiol or silane) derivatized with the this compound chain onto a corresponding surface (e.g., gold or silicon dioxide). The long hydrocarbon chains of this compound pack together due to van der Waals forces, creating a dense and stable monolayer with the terminal alkyne groups exposed at the surface.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The exposed terminal alkyne groups of the this compound SAM serve as reactive sites for the CuAAC reaction. This highly efficient and bio-orthogonal "click" reaction forms a stable triazole linkage with an azide-modified molecule of interest.[1][3] This allows for the covalent attachment of a diverse array of functionalities to the surface in a controlled manner.

Experimental Protocols

The following protocols provide a general framework for the functionalization of surfaces with this compound. Optimization may be required depending on the specific substrate and intended application.

Protocol 1: Formation of a this compound-Thiol Self-Assembled Monolayer on a Gold Surface

This protocol describes the formation of a SAM from a thiol-derivatized this compound on a gold substrate. This is a common method for creating functional surfaces for biosensors and nanoparticle functionalization.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or gold nanoparticles)

-

1-Pentadecanethiol (B1583259) (or a suitable thiol-derivatized this compound)

-

Anhydrous Ethanol (B145695) (200 proof)

-

High-purity nitrogen or argon gas

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Clean glassware (e.g., beakers, petri dishes)

-

Tweezers (non-magnetic)

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes. (Safety Note: Always add peroxide to acid slowly. Piranha solution reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood).

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse with ethanol.

-

Dry the substrates under a gentle stream of nitrogen or argon gas. The cleaned substrates should be used immediately.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of 1-pentadecanethiol in anhydrous ethanol. For example, dissolve 2.42 mg of 1-pentadecanethiol (M.W. 242.48 g/mol ) in 10 mL of anhydrous ethanol.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can otherwise lead to the formation of disulfides and affect monolayer quality.

-

-

Self-Assembly:

-

Immediately immerse the clean, dry gold substrates into the thiol solution in a clean glass container.

-

To minimize oxidation, purge the container headspace with nitrogen or argon and seal it (e.g., with Parafilm).

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, carefully remove the substrates from the thiol solution with clean tweezers.

-

Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

-

Dry the functionalized substrates under a gentle stream of nitrogen or argon.

-

Store the this compound functionalized substrates under an inert atmosphere until further use.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound Functionalized Surface

This protocol details the "clicking" of an azide-modified molecule (e.g., a drug, a targeting peptide, or a fluorescent dye) onto the this compound functionalized surface.

Materials:

-

This compound functionalized substrate (from Protocol 1)

-

Azide-modified molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer (pH 7.4)

-

Deionized (DI) water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a 100 mM stock solution of CuSO₄ in DI water.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in DI water.

-

Prepare a 50 mM stock solution of THPTA ligand in DI water.

-

-

Click Reaction Mixture Preparation:

-

In a reaction vessel, add the reaction buffer (e.g., PBS).

-

Add the azide-modified molecule to the desired final concentration (e.g., 100 µM).

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Add the THPTA ligand stock solution to a final concentration of 5 mM (a 5:1 ligand to copper ratio is common to stabilize the Cu(I) and protect biomolecules).[3][4]

-

-

Reaction Initiation and Incubation:

-

Place the this compound functionalized substrate in the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.

-

Gently agitate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.

-

-

Washing and Drying:

-

After the reaction, remove the substrate from the solution.

-

Wash the substrate thoroughly with the reaction buffer to remove unreacted reagents.

-

Rinse with DI water.

-

Dry the final functionalized surface under a gentle stream of nitrogen.

-

Data Presentation

Table 1: Surface Characterization Data for this compound Functionalization

| Parameter | Technique | Expected Value/Result | Reference/Note |

| Water Contact Angle | Contact Angle Goniometry | >100° | Based on data for -CH₃ terminated SAMs, which are hydrophobic.[1] |

| Monolayer Thickness | Ellipsometry | ~1.8 - 2.2 nm | Estimated based on the chain length of a 15-carbon alkane. |

| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C 1s peak (~285 eV). Attenuation of substrate signal (e.g., Au 4f). | The C 1s peak is characteristic of the hydrocarbon chain. |

| Surface Morphology | Atomic Force Microscopy (AFM) | Smooth, uniform surface with low root-mean-square (RMS) roughness. | Indicates the formation of a well-ordered monolayer. |

Table 2: Characterization Data After CuAAC Click Chemistry

| Parameter | Technique | Expected Change from this compound Surface | Reference/Note |

| Water Contact Angle | Contact Angle Goniometry | Decrease in contact angle if a hydrophilic molecule is attached. | The change will depend on the hydrophilicity/hydrophobicity of the attached molecule. |

| Monolayer Thickness | Ellipsometry | Increase in thickness corresponding to the size of the attached molecule. | Provides evidence of successful conjugation. |

| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Appearance of new elemental peaks corresponding to the attached molecule (e.g., N 1s from the triazole and the attached molecule, O 1s if applicable). | Confirms the covalent attachment of the azide-modified molecule. |

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

The following diagram illustrates the overall workflow for functionalizing a nanoparticle with a targeting ligand using this compound and click chemistry for applications in targeted drug delivery.

Caption: Workflow for nanoparticle functionalization.

Logical Pathway for Targeted Drug Delivery

This diagram illustrates the logical steps involved once a drug-loaded nanoparticle, functionalized with a targeting ligand via this compound chemistry, is introduced into a biological system.

Caption: Targeted drug delivery pathway.

Conclusion

This compound is a highly useful chemical tool for the functionalization of a wide variety of material surfaces. The formation of a self-assembled monolayer provides a robust platform for the subsequent attachment of molecules of interest via the highly efficient and specific CuAAC click reaction. The protocols and data presented here offer a comprehensive guide for researchers and professionals in drug development to utilize this compound for creating advanced, functional materials for a range of biomedical applications. While direct quantitative data for this compound is emerging, the principles and methodologies are well-established through studies of analogous long-chain alkynes, providing a solid foundation for its application.

References

- 1. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dataphysics-instruments.com [dataphysics-instruments.com]

- 3. Controlled condensation by liquid contact-induced adaptations of molecular conformations in self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application of 1-Pentadecyne in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-pentadecyne in the synthesis of potential bioactive molecules. While direct synthesis of complex, named bioactive natural products using this compound as a starting material is not extensively documented in publicly available literature, its chemical structure makes it an ideal precursor for the synthesis of long-chain alkynyl- and diynyl-functionalized aromatic compounds. These structural motifs are present in a variety of natural and synthetic molecules exhibiting significant biological activities, including anticancer and anti-inflammatory properties.

This guide will focus on the application of this compound in Sonogashira and Cadiot-Chodkiewicz coupling reactions to generate novel compounds with therapeutic potential. We will provide detailed experimental protocols for these key reactions and discuss the potential biological activities and mechanisms of action of the resulting molecules, drawing parallels with known bioactive polyacetylenes like falcarindiol.

Synthetic Applications of this compound

This compound, a terminal alkyne with a fifteen-carbon chain, serves as a valuable building block for introducing a long, lipophilic alkyl chain with a reactive handle (the alkyne) into more complex structures. The primary reactions for this purpose are palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. By coupling this compound with various functionalized aryl halides, a library of novel compounds can be synthesized and screened for biological activity.

Experimental Workflow: Sonogashira Coupling of this compound

Caption: Workflow for the Sonogashira coupling of this compound with an aryl halide.

Detailed Protocol: Synthesis of 4-(Pentadec-1-yn-1-yl)phenol

This protocol describes the synthesis of a potential bioactive molecule by coupling this compound with 4-iodophenol (B32979).

Materials:

-

This compound (C₁₅H₂₈)

-

4-Iodophenol (C₆H₅IO)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add 4-iodophenol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Add anhydrous THF (10 mL) and freshly distilled triethylamine (2.0 mmol).

-

To this stirred solution, add this compound (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(pentadec-1-yn-1-yl)phenol.

Quantitative Data (Hypothetical):

| Compound | Starting Material 1 | Starting Material 2 | Catalyst Loading (Pd) | Yield (%) |

| 4-(Pentadec-1-yn-1-yl)phenol | This compound | 4-Iodophenol | 3 mol% | 85-95 |

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is used to synthesize unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.[2] This reaction can be used to further elaborate this compound into more complex polyacetylenic structures, which are often found in bioactive natural products.

Detailed Protocol: Synthesis of a 1,3-Diyne from this compound

This protocol outlines a general procedure for the Cadiot-Chodkiewicz coupling of this compound with a bromoalkyne.

Materials:

-

This compound (C₁₅H₂₈)

-

A suitable 1-bromoalkyne (e.g., 1-bromo-2-phenylethyne)

-